1-Methylundecylamine is a compound that has not been directly studied in the provided papers. However, the structure-activity relationships of pentacycloundecylamine derivatives have been explored, which may offer insights into the properties and potential applications of 1-Methylundecylamine. These derivatives have been shown to possess neuroprotective properties due to their ability to block L-type calcium channels and antagonize N-methyl-d-aspartate receptors (NMDAR)1. Understanding the mechanism of action and applications of these derivatives could provide a foundation for the analysis of 1-Methylundecylamine.
The study on pentacycloundecylamine derivatives reveals that these compounds act as uncompetitive antagonists at the NMDAR by attenuating NMDA/glycine-induced maximal calcium influx without significantly affecting agonist potency1. This suggests that the compounds bind to a unique site within the NMDAR channel, distinct from the binding sites of traditional ligands such as MK-801 or TCP, as indicated by radioligand binding studies1. Although 1-Methylundecylamine itself was not the subject of the study, the findings on pentacycloundecylamine derivatives could imply that similar compounds, including 1-Methylundecylamine, might interact with NMDARs in a comparable manner.
The research on pentacycloundecylamine derivatives has highlighted their potential as therapeutic agents for neurodegenerative diseases like Parkinson's and Alzheimer's due to their NMDAR antagonistic activity1. While the paper does not provide case studies, the implications of these findings suggest that compounds with similar structures and activities, such as 1-Methylundecylamine, could be explored for their neuroprotective effects. Additionally, the study of methylphenidate (MPH) and its action on dopamine transporters (DAT) in the context of ADHD treatment2 is not directly related to 1-Methylundecylamine but does underscore the importance of understanding the mechanisms of action of neuroactive compounds for their application in treating neurological disorders.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: